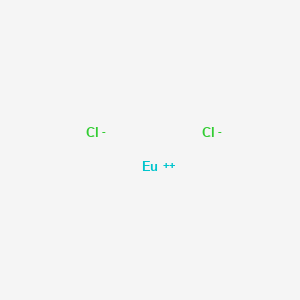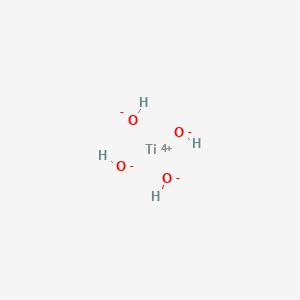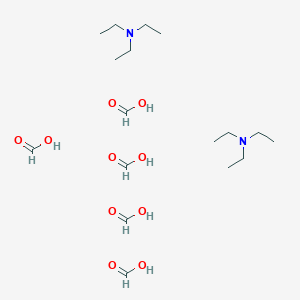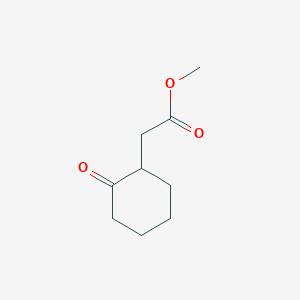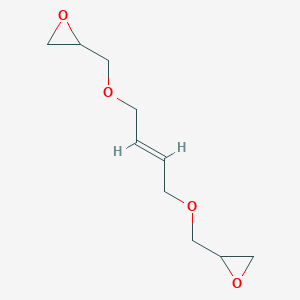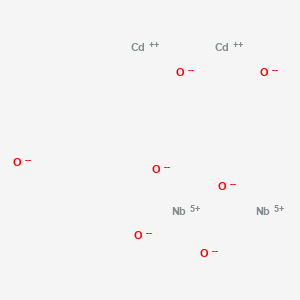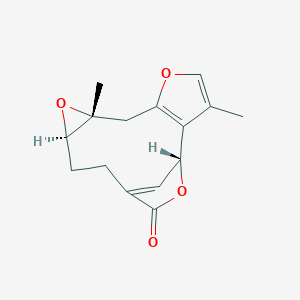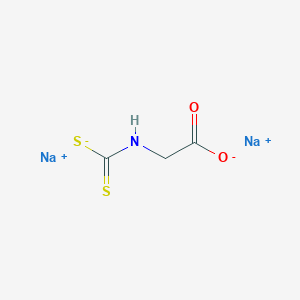
Disodium;2-(sulfidocarbothioylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-(sulfidocarbothioylamino)acetate, also known as Dithiothreitol (DTT), is a reducing agent used in biochemistry and molecular biology. It is a small molecule that is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is widely used in protein structure studies, enzymology, and other biochemical applications.
Mecanismo De Acción
DTT works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds are important for protein stability and function, but they can also interfere with protein analysis. DTT reduces the disulfide bonds, breaking them apart and making the protein more accessible for further analysis.
Efectos Bioquímicos Y Fisiológicos
DTT has no known physiological effects in humans. It is not used as a drug or medication. In biochemical applications, DTT can affect the activity and stability of proteins. It can also interfere with some assays and experiments, so it is important to use it carefully and appropriately.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTT is a widely used reducing agent in biochemistry and molecular biology. Its main advantage is its ability to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is also relatively inexpensive and easy to use. However, DTT can interfere with some assays and experiments, so it is important to use it carefully and appropriately. It is also important to note that DTT is not stable in solution and can degrade over time, so fresh solutions should be prepared for each experiment.
Direcciones Futuras
There are several potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of interest is the development of new assays and techniques that can be used to study proteins and peptides without the need for reducing agents like DTT. Finally, there is ongoing research into the mechanisms of protein folding and stability, which could lead to new insights into the role of disulfide bonds and the use of reducing agents like DTT in protein analysis.
Métodos De Síntesis
DTT can be synthesized by reacting thioacetic acid with sodium hydroxide, followed by the addition of hydrogen sulfide gas. The reaction results in the formation of DTT, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DTT is a widely used reducing agent in biochemistry and molecular biology. It is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is used in protein structure studies, enzymology, and other biochemical applications. It is also used in the preparation of DNA samples for sequencing and other molecular biology techniques.
Propiedades
Número CAS |
10387-36-7 |
|---|---|
Nombre del producto |
Disodium;2-(sulfidocarbothioylamino)acetate |
Fórmula molecular |
C3H3NNa2O2S2 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
disodium;2-(sulfidocarbothioylamino)acetate |
InChI |
InChI=1S/C3H5NO2S2.2Na/c5-2(6)1-4-3(7)8;;/h1H2,(H,5,6)(H2,4,7,8);;/q;2*+1/p-2 |
Clave InChI |
OJNKHIIGHSZLRH-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
SMILES canónico |
C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




